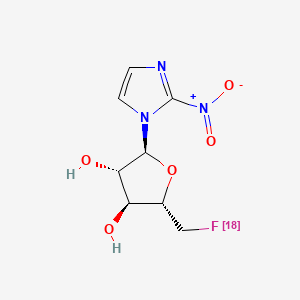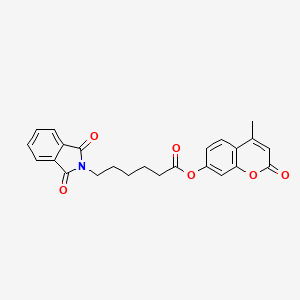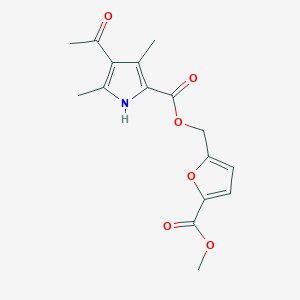
Fluoroazomycin arabinoside F-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorine F 18-fluoroazomycin Arabinoside is a radiofluorinated 2-nitroimidazole derivative with positron-emitting radioisotope activity. Upon administration, fluorine F 18-fluoroazomycin arabinoside is reduced under hypoxic conditions in the tumor microenvironment to a reactive species that covalently binds to intracellular macromolecules, providing a quantitative measure of viable hypoxic tissue when imaged with positron emission tomography. Compared to 18F-misonidazole, fluorine F 18-fluoroazomycin arabinoside has a lower octanol:water partition coefficient; it therefore has less tendency to accumulate in lipophilic tissues and exhibits a faster renal clearance, which may result in improved imaging of hypoxic tissue.
Fluoroazomycin arabinoside F-18 is under investigation in clinical trial NCT03257150 (A Study of the Use of Irreversible Electroporation in Pancreatic Ductal Cancer).
Scientific Research Applications
1. Cancer Diagnostics and Tumor Hypoxia Imaging
Fluoroazomycin arabinoside F-18 (FAZA) is primarily used in positron emission tomography (PET) scans to diagnose tumor hypoxia, particularly in head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC). Studies have shown that FAZA-PET scans effectively identify hypoxic regions within tumors, which is crucial as tumor hypoxia is associated with poor prognosis and treatment outcomes (Servagi-Vernat et al., 2014), (Piert et al., 2005).
2. Radiotherapy Planning and Assessment
FAZA's ability to accurately identify hypoxic tumor regions makes it useful in radiotherapy planning. It helps in delineating hypoxic volumes for dose escalation protocols and adaptive radiotherapy, improving treatment effectiveness (Iqbal et al., 2016), (Verwer et al., 2013).
3. Evaluating Treatment Efficacy
FAZA-PET scans are used to assess the effectiveness of treatments like chemoradiotherapy in cancer patients. The uptake of FAZA in lymph nodes and primary lesions correlates with treatment outcomes, thereby aiding in prognosis evaluation (Saga et al., 2015).
4. Hypoxia-Specific Radiotherapy Research
FAZA is being explored in research for its potential to enhance the efficacy of radiotherapy. Studies have demonstrated that FAZA, due to its hypoxia-specific uptake and rapid clearance, contributes to improved tumor-to-background ratios and image contrast, potentially aiding in more targeted radiotherapy (Kumar et al., 2009).
5. Understanding Tumor Perfusion and Hypoxia Relationship
Research utilizing FAZA-PET has provided insights into the relationship between tumor perfusion and hypoxia. This is critical for understanding tumor biology and for developing strategies to target hypoxic tumor areas effectively (Iqbal et al., 2015).
properties
CAS RN |
864084-85-5 |
|---|---|
Molecular Formula |
C8H10FN3O5 |
Molecular Weight |
246.18 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-2-((18F)fluoranylmethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C8H10FN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7+/m1/s1/i9-1 |
InChI Key |
LPZSRGRDVVGMMX-FJBGPTLJSA-N |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)C[18F])O)O |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O |
Other CAS RN |
864084-85-5 |
synonyms |
(18F)-1-alpha-D-(2-deoxy-2-fluoroarabinofuranosyl)-2-nitroimidazole (18F)-FAZA (18F)FAZA (18F)fluoro-azomycinarabino-furanoside (18F)fluoroazomycinarabinoside 18F-FAZA 18F-fluoroazomycin arabinoside fluoroazomycin arabinoside fluoroazomycinarabinoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(5-Chloro-2-pyridinyl)-N-[cis-2-(2,6-difluorophenyl)cyclopropyl]-thiourea](/img/structure/B1224368.png)
![1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1224369.png)
![2-(3-Pyridinyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]thiazole](/img/structure/B1224370.png)
![[3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B1224372.png)
![N-[2,5-diethoxy-4-[[ethylamino(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide](/img/structure/B1224373.png)
![[4-[(2,4-Dichlorophenoxy)methyl]phenyl]-(4-methyl-1-piperazinyl)methanone](/img/structure/B1224377.png)

![2-(4-chlorophenyl)-N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B1224379.png)



![3,5-Dimethyl-4-isoxazolecarboxylic acid [2-(4-amino-1-methyl-2,6-dioxo-3-propyl-5-pyrimidinyl)-2-oxoethyl] ester](/img/structure/B1224384.png)
![5-Bromo-2-furancarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1224389.png)
